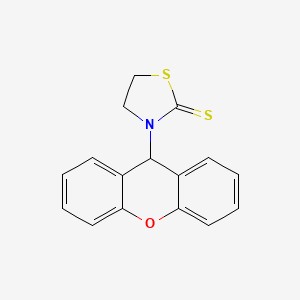

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione belongs to a class of chemicals that exhibit a variety of chemical and physical properties due to their unique molecular structures. These structures include xanthene and thiazolidine rings, which are known for their potential in various chemical reactions and applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related thiazolidine derivatives often involves the reaction of different Schiff bases with thioglycolic acid, resulting in compounds with potential xanthine oxidase inhibition and antioxidant properties (Ranganatha et al., 2014). Another study demonstrated the synthesis of thiazol-2(3H)-ylidine derivatives, indicating various methods for crafting thiazolidine-related structures (Hassan & Rauf, 2017).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been elucidated using techniques such as X-ray crystallography, showing specific orientations and dihedral angles between different rings in the compounds, which are crucial for their chemical behavior and reactivity (Li et al., 2012).

Chemical Reactions and Properties

Thiazolidine derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions and reactions with metal ions, leading to the formation of metal complexes. These reactions are significant for understanding the reactivity and potential applications of these compounds in catalysis and material science (Majumder et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are essential for the practical application of these compounds. Studies have detailed the crystalline structures of related compounds, providing insight into their stability and behavior under different conditions (Vos et al., 1981).

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives, including their reactivity, potential as xanthine oxidase inhibitors, and interactions with other molecules, have been a subject of research. For instance, thiazolidine-2-thione derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, highlighting their potential in medicinal chemistry (Wang et al., 2022).

Wissenschaftliche Forschungsanwendungen

Gastric Antisecretory Activity

Compounds containing the 9H-xanthen-9-amine structure, including those with thiazolidine modifications, have been evaluated for their gastric antisecretory activity. These compounds show promise in inhibiting gastric acid secretion, which could be beneficial for treating conditions like ulcers. A specific study highlighted a series of 9H-xanthen-9-amines with varied nitrogen substituents, showing significant gastric antisecretory activity in animal models. This suggests the potential of such compounds in developing new therapeutic agents for gastric disorders (Bender et al., 1983).

Biological Activities of Xanthone Derivatives

Xanthones, closely related to the structure of interest, have a broad spectrum of biological and pharmacological activities. These include antitumor, anti-inflammatory, and antimicrobial effects. The structural diversity of xanthone derivatives influences their biological activities, with some showing significant potential in cancer therapy. Research on xanthone derivatives has led to the identification of several compounds with promising therapeutic applications, highlighting the importance of structural modifications for enhancing biological activity (Pinto et al., 2005).

Thiazolidinedione as PPARγ Ligands

Thiazolidinedione derivatives are recognized for their role in enhancing insulin sensitivity and have been used as antidiabetic agents. The compounds act as ligands for the peroxisome proliferator-activated receptor γ (PPARγ), which is a crucial factor in adipogenesis and insulin action. This interaction suggests a potential mechanism through which these compounds exert their therapeutic effects, offering a valuable approach for treating conditions like type 2 diabetes mellitus and possibly other metabolic disorders (Lehmann et al., 1995).

Xanthine Oxidase Inhibition and Antioxidant Properties

Thiazolidinone analogs have been synthesized and evaluated for their xanthine oxidase inhibitory and antioxidant activities. Such compounds can be crucial for developing treatments for conditions like gout and oxidative stress-related diseases. A study demonstrated potent xanthine oxidase inhibition by specific thiazolidinone derivatives, highlighting their potential as leads for creating new therapeutic agents (Ranganatha et al., 2014).

Corrosion Inhibition

Thiazolidinedione derivatives have also been studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. This application is significant for industrial processes, where corrosion can lead to substantial material and financial losses. Research into the molecular structure and adsorption characteristics of these compounds on metal surfaces provides insights into developing effective corrosion inhibitors (Yadav et al., 2015).

Eigenschaften

IUPAC Name |

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c19-16-17(9-10-20-16)15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVIDSFNXTXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)